molecular formula C14H17N3S2 B12913621 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- CAS No. 284681-95-4

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-

Cat. No.: B12913621
CAS No.: 284681-95-4
M. Wt: 291.4 g/mol
InChI Key: AGQUGFOFTNODQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is a heterocyclic organic compound with the molecular formula C14H17N3S2. This compound features a pyrimidine ring substituted with butylthio and phenylthio groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Thioether Formation: The butylthio and phenylthio groups are introduced via nucleophilic substitution reactions. This can be achieved by reacting the pyrimidine core with butylthiol and phenylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Pyrimidines: From nucleophilic substitution reactions.

Scientific Research Applications

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- involves:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Molecular Targets: Targets include kinases and other enzymes involved in cell signaling pathways.

    Pathways Involved: The inhibition of these enzymes can disrupt cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyrimidinamine, 2-(methylthio)-6-(phenylthio)-
  • 4-Pyrimidinamine, 2-(ethylthio)-6-(phenylthio)-
  • 4-Pyrimidinamine, 2-(propylthio)-6-(phenylthio)-

Uniqueness

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylthio group provides a distinct steric and electronic environment compared to shorter alkylthio groups, potentially leading to different interaction profiles with biological targets.

This detailed overview should provide a comprehensive understanding of 4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-, with the CAS number 284681-95-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are fundamental components in biological systems, particularly in DNA and RNA, and their derivatives often exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound by examining its synthesis, mechanisms of action, and relevant research findings.

The compound's molecular formula is C10H12N4S2C_{10}H_{12}N_4S_2, with a molecular weight of 248.36 g/mol. Its structure features two thio groups attached to the pyrimidine ring, which may enhance its reactivity and biological interactions.

PropertyValue
CAS No.284681-95-4
Molecular FormulaC10H12N4S2
Molecular Weight248.36 g/mol
IUPAC Name4-Pyrimidinamine, 2-(butylthio)-6-(phenylthio)-

Synthesis

The synthesis of 4-Pyrimidinamine derivatives typically involves multi-step organic reactions that can include substitution and cyclization processes. The presence of thio groups can facilitate nucleophilic substitutions that are crucial for generating biologically active compounds.

Antimicrobial Activity

Preliminary studies indicate that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-Pyrimidinamine have shown effectiveness against various bacterial strains. A study demonstrated that certain pyrimidine derivatives possess substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the thio substitutions may enhance this activity by increasing membrane permeability or interfering with metabolic pathways .

Anticancer Properties

Research has highlighted the potential anticancer effects of pyrimidine derivatives. In vitro assays have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study reported that pyrimidine-based compounds exhibited cytotoxic effects on HeLa cells at concentrations as low as 20 µg/mL, leading to a reduction in cell viability by approximately 75% . The mechanism may involve the induction of apoptosis or interference with DNA synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives are also noteworthy. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

The exact mechanism through which 4-Pyrimidinamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The thio groups may play a critical role in enhancing binding affinity to these targets due to their ability to form disulfide bonds or participate in redox reactions .

Case Studies

  • Antimicrobial Evaluation : A series of synthesized pyrimidine derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the thio positions significantly enhanced activity compared to non-thio-substituted counterparts .
  • Cytotoxicity Assays : In a study involving various cancer cell lines, including breast and prostate cancer cells, compounds structurally related to 4-Pyrimidinamine showed IC50 values in the micromolar range, indicating potent anticancer activity .
  • In Vivo Studies : Animal models treated with pyrimidine derivatives encapsulated in liposomes demonstrated improved therapeutic efficacy and reduced side effects compared to traditional chemotherapy agents like 5-fluorouracil .

Properties

CAS No.

284681-95-4

Molecular Formula

C14H17N3S2

Molecular Weight

291.4 g/mol

IUPAC Name

2-butylsulfanyl-6-phenylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C14H17N3S2/c1-2-3-9-18-14-16-12(15)10-13(17-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,15,16,17)

InChI Key

AGQUGFOFTNODQE-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=CC(=N1)SC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.